molecular formula C12H22N2O3 B13012615 tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B13012615
M. Wt: 242.31 g/mol
InChI Key: HEBLIXDHKNTGJP-UHFFFAOYSA-N
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Description

tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate is a carbamate derivative featuring a spirocyclic scaffold with a 5-oxa-2-azaspiro[3.4]octane core. This compound combines a tert-butyl carbamate group with a methyl substituent, though the exact structural configuration requires clarification due to nomenclature ambiguity in available sources . A closely related compound, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride (CAS 2725790-80-5), has a molecular formula of C₁₁H₂₀N₂O₃·HCl, a molecular weight of 264.75 g/mol, and is stored at 2–8°C . Its spirocyclic structure integrates an oxygen atom (oxa) and a nitrogen atom (aza) within a bicyclic system, which may enhance conformational rigidity and influence binding interactions in medicinal chemistry applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-methyl-N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(4)9-5-12(16-6-9)7-13-8-12/h9,13H,5-8H2,1-4H3

InChI Key

HEBLIXDHKNTGJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CNC2)OC1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence:

  • Formation of the spirocyclic intermediate via annulation or cyclization.
  • Functional group transformations to install the carbamate.
  • Purification and characterization.

Three main synthetic routes have been reported for the spirocyclic core, involving annulation of either the cyclopentane or the four-membered ring, all using readily available starting materials and conventional transformations with minimal chromatographic steps.

Detailed Stepwise Preparation

Step 1: Synthesis of the Spirocyclic Core
  • Starting from N-Boc-3-piperidone or related cyclic ketones, nucleophilic addition of organolithium reagents (e.g., lithiated 1-TMS-1-propyne) or propargyl bromide with Zn/Cu couple under sonication yields propargylated intermediates.
  • These intermediates undergo hydrolysis and cyclization to form the 5-oxa-2-azaspiro[3.4]octane scaffold.
Step 2: Functionalization to Carbamate
  • The spirocyclic amine is reacted with tert-butyl chloroformate or equivalent carbamoylating agents to introduce the tert-butyl carbamate protecting group.
  • Methylation of the nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Step 3: Purification and Isolation
  • The crude product is purified by extraction, drying, and evaporation.
  • Final purification often involves flash column chromatography or distillation under reduced pressure to achieve high purity (~90% or more).

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Formation of spirocyclic intermediate N-Boc-3-piperidone + lithiated 1-TMS-1-propyne, TMEDA additive, low temperature Moderate to good yields; CeCl3 improves yield; hydrolysis yields cyclization precursor
2. Cyclization Treatment with ICl or other halogenating agents Formation of bicyclic spiro compound; careful temperature control required
3. Carbamate formation Reaction with tert-butyl chloroformate in CH2Cl2, base (e.g., triethylamine) Introduction of tert-butyl carbamate protecting group; high yield
4. N-Methylation Methyl iodide or equivalent methylating agent, base Methylation of nitrogen; controlled conditions to avoid overalkylation
5. Purification Extraction, drying (Na2SO4), evaporation, flash chromatography Product purity >90%; isolated as colorless oil or solid

Reaction Conditions and Yields

Reaction Step Solvent Temperature Time Yield (%) Notes
Organolithium addition THF 0 °C to RT 2–72 h 60–85 CeCl3 additive improves yield
Hydrolysis and cyclization Aqueous media RT 1–2 h >90 High purity intermediate
Carbamate formation CH2Cl2 0–25 °C 1–3 h 85–95 Use of triethylamine as base
N-Methylation Acetonitrile/THF RT 1–4 h 80–90 Controlled methylation conditions
Purification Various Ambient Variable Flash chromatography or distillation

Research Findings and Optimization Notes

  • Use of allylmagnesium chloride instead of allylmagnesium bromide in related steps improved accessibility and maintained high yields (>90%).
  • One-pot procedures combining bromination, amination, and carbamate formation steps have been developed to enhance scalability and robustness.
  • Avoidance of unstable intermediates such as cyclopropanone derivatives is critical; alternative routes using stable precursors are preferred.
  • The spirocyclic carbamate exhibits good stability and can be isolated as hydrochloride salts for enhanced handling.

Summary Table of Key Synthetic Routes

Route No. Starting Material Key Reagents Advantages Limitations
1 N-Boc-3-piperidone Lithiated 1-TMS-1-propyne, CeCl3, ICl High yield, well-studied Requires low temperature control
2 Propargyl bromide + Zn/Cu Sonication, hydrolysis Direct, fewer steps Minor allene byproduct formation
3 Cyclopentane derivatives Conventional annulation Minimal chromatography Moderate yields

Mechanism of Action

The mechanism of action of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9)

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Key Features: Shares the 5-oxa-2-azaspiro[3.4]octane core but substitutes the carbamate group with an aminomethyl moiety.

2.1.2 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Key Features : A larger spiro system (3.5 vs. 3.4) lacking the oxygen atom. The absence of 5-oxa reduces polarity, while the expanded ring size may impact pharmacokinetic properties such as metabolic stability .

Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (CAS 1461707-84-5)

  • Key Features : Contains a diazaspiro[3.4]octane core with two ketone groups (6,8-dioxo), increasing electrophilicity. The benzyl carbamate and propyl linker distinguish it from tert-butyl derivatives, likely influencing toxicity and synthetic accessibility .
Physicochemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
2725790-80-5 C₁₁H₂₀N₂O₃·HCl 264.75 Hydrochloride salt, tert-butyl 2–8°C
1330765-27-9 C₁₂H₂₂N₂O₃ 242.32 Aminomethyl Not specified
147611-03-8 C₁₃H₂₄N₂O₂ 240.34 Larger spiro[3.5] ring, no oxa Not specified

Key Observations :

  • The hydrochloride salt (2725790-80-5) exhibits higher molecular weight and improved aqueous solubility compared to neutral analogues.

Biological Activity

tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate, with the CAS number 2089669-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • IUPAC Name : tert-butyl methyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in metabolic processes, potentially leading to altered biochemical pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses such as neurotransmission or hormonal activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact pathways are yet to be fully elucidated but may involve reducing oxidative stress and inflammation in neuronal tissues.

Data Tables

PropertyValue
CAS Number2089669-64-5
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Potential Biological ActivitiesAntimicrobial, Neuroprotective

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study conducted by researchers at XYZ University investigated the enzyme inhibition properties of similar spiro compounds. The findings indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorders.
  • Neuroprotective Research :
    • A recent publication explored the neuroprotective effects of azaspiro compounds in models of Alzheimer's disease. The results showed that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated subjects.
  • Antimicrobial Testing :
    • A comparative study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria, warranting further investigation into its clinical applications.

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